(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

Chiral Synthesis Medicinal Chemistry Monobactam Antibiotics

Chiral resolution of β-lactam intermediates delays discovery timelines and inflates costs. (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate (CAS 737731-48-5) is supplied as a ready-to-couple, enantiopure (R)-configured scaffold, eliminating downstream resolution steps. • Direct acylation of the 3-amino group enables construction of monobactam PBP2a inhibitor libraries targeting MRSA (patent-validated chemotype). • Integrates into M4 PAM cores for CNS drug discovery-scaffold validated by in vivo SAR studies. • Access MAO-B inhibitor series with established sub-100 nM potency for neuroprotection programs. • Consistent ≥98% HPLC purity; bulk quantities available upon request.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
Cat. No. B11918661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CC(C1=O)N
InChIInChI=1S/C6H10N2O3/c1-11-5(9)3-8-2-4(7)6(8)10/h4H,2-3,7H2,1H3/t4-/m1/s1
InChIKeyHFGQPVHWLJUSCD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enantiopure β-Lactam Building Block


(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is a chiral, non-racemic β-lactam (2-azetidinone) derivative. This compound features a four-membered lactam ring with a free 3-amino group and a methyl ester moiety [1]. It is a small, heterocyclic building block that serves as a key intermediate in the synthesis of more complex pharmacologically active molecules. Its primary utility lies in its role as an enantiopure starting material for the construction of monocyclic β-lactam antibiotics (monobactams) and other bioactive azetidine-containing scaffolds [2].

Why Generic Substitution Fails


Substituting (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate with a racemic mixture or the alternative (S)-enantiomer is not functionally equivalent. The stereochemistry at the 3-amino position is critical for downstream biological activity and synthetic efficiency. The (R)-configuration is required for generating the correct absolute stereochemistry in the final pharmacologically active molecules, particularly in the context of monobactam antibiotics and central nervous system (CNS) drug candidates [REFS-1, REFS-2]. Using the wrong enantiomer would lead to a diastereomeric product with a different 3D shape, which is highly likely to result in a significant loss of target binding affinity and/or an altered pharmacokinetic profile. Furthermore, the use of enantiopure starting material avoids the need for costly and inefficient chiral resolution steps later in the synthetic sequence.

Differentiation Evidence


Enantiomeric Purity

The differentiation of this compound from its racemate or (S)-enantiomer is defined by its high enantiomeric purity. The (R)-enantiomer is required for the stereospecific synthesis of downstream drug candidates, as the opposite (S)-enantiomer leads to diastereomeric products with fundamentally different biological properties [REFS-1, REFS-2]. This ensures that the resulting molecules have the correct 3D orientation for target binding, a critical factor in drug discovery.

Chiral Synthesis Medicinal Chemistry Monobactam Antibiotics

Anti-PBP2a Activity

Compounds derived from the (3-amino-2-oxo-azetidin-1-yl)acetic acid scaffold, for which this compound is a key precursor, have been explicitly identified for their anti-PBP2a activity [1]. PBP2a is a key protein responsible for methicillin resistance in Staphylococcus aureus (MRSA). This positions (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate as a strategic starting material for developing novel anti-MRSA agents, a property not shared by many other simple β-lactam building blocks.

Antibacterial MRSA Penicillin-Binding Protein

MAO-B Inhibition

Derivatives of the 3-amino-2-oxoazetidine scaffold have demonstrated potent inhibition of human Monoamine Oxidase B (MAO-B), an important target for neurodegenerative diseases like Parkinson's. A related patent exemplifies a compound from this series with an EC50 value of less than 100 nM [1]. This level of in vitro potency highlights the scaffold's ability to access a biologically relevant conformation that potently engages this CNS target.

Monoamine Oxidase CNS Therapeutics Neuroprotection

Validated CNS Scaffold

The 3-aminoazetidine amide moiety, which can be synthesized from this compound, has been successfully employed as a core structural element in a series of muscarinic M4 receptor positive allosteric modulators (PAMs) [1]. This published work validates the scaffold's suitability for CNS drug development, demonstrating its incorporation into molecules with demonstrated in vivo activity. This is a significant advantage over many alternative building blocks whose in vivo pharmacological utility remains unproven.

Muscarinic M4 Receptor Positive Allosteric Modulator Neuropharmacology

Application Scenarios


Anti-MRSA Monobactam Synthesis

Utilize (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate as an enantiopure starting material for the synthesis of monobactam derivatives. Following established methods, the 3-amino group can be acylated, and the 1-position ester can be hydrolyzed to create a library of potential PBP2a inhibitors targeting MRSA [1]. This application is directly supported by patent literature identifying this exact chemical class for anti-PBP2a activity [1].

M4 PAM Candidate Synthesis

Employ (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate to construct the 3-aminoazetidine amide core of M4 positive allosteric modulators. This approach leverages published structure-activity relationships (SAR) to expedite the discovery of novel preclinical candidates for treating neurological and psychiatric disorders [2]. This scenario is grounded in successful in vivo characterization of this specific scaffold [2].

MAO-B Inhibitor Development

Use the compound as a core scaffold to synthesize a new generation of monoamine oxidase B (MAO-B) inhibitors. The established high potency of this scaffold against MAO-B (EC50 < 100 nM for related derivatives) provides a strong starting point for developing novel neuroprotective agents [3]. This application is justified by quantitative in vitro data demonstrating potent target engagement [3].

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